Welcome to the BenchChem Online Store!
molecular formula C7H7N3O B8804880 (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol CAS No. 1033772-24-5

(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol

Cat. No. B8804880
M. Wt: 149.15 g/mol
InChI Key: XFINYYUXBHQDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198456B2

Procedure details

1H-pyrazolo[4,3-b]pyridine-5-methanol (240 mg, 1.61 mmol) was dissolved in DCM (24 mL) at rt, and DMSO (5.71 mL, 80.45 mmol) and NEt3 (1.12 mL, 8.05 mmol) were added. After 10 min, SO3-pyridine was added, and the mixture was stirred at rt for ca. 1.5 hr. The reaction was quenched with sat. NH4Cl solution, stirred for 10 min, then extracted with DCM, washed with water and with brine, and dried with Na2SO4. The crude product (orange oil) was purified by a short manual flash column (hex/EtOAc 1:1) to afford 1H-pyrazolo[4,3-b]pyridine-5-carboxaldehyde (62 mg, 26.2%) as a white solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
5.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO3-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.CS(C)=O.CCN(CC)CC>C(Cl)Cl>[NH:1]1[C:9]2[C:4](=[N:5][C:6]([CH:10]=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
N1N=CC2=NC(=CC=C21)CO
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.71 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.12 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
SO3-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for ca. 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NH4Cl solution
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product (orange oil) was purified by a short manual flash column (hex/EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1N=CC2=NC(=CC=C21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 26.2%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.